molecular formula C16H14N2O2 B14114903 2-(2,4-Dimethoxyphenyl)quinoxaline

2-(2,4-Dimethoxyphenyl)quinoxaline

Cat. No.: B14114903
M. Wt: 266.29 g/mol
InChI Key: QZPPEZNQBHBIOM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The structure of this compound consists of a quinoxaline core with a 2,4-dimethoxyphenyl group attached to it, making it a unique and valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)quinoxaline typically involves the condensation of 2,4-dimethoxyaniline with a suitable diketone or dicarbonyl compound. One common method is the reaction of 2,4-dimethoxyaniline with 1,2-dicarbonyl compounds under acidic or basic conditions . This reaction can be carried out in various solvents, including ethanol, methanol, or acetic acid, and often requires heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4-Dimethoxyphenyl)quinoxaline include other quinoxaline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart distinct biological activities and chemical properties. The presence of the 2,4-dimethoxyphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)quinoxaline

InChI

InChI=1S/C16H14N2O2/c1-19-11-7-8-12(16(9-11)20-2)15-10-17-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3

InChI Key

QZPPEZNQBHBIOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N=C2)OC

Origin of Product

United States

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